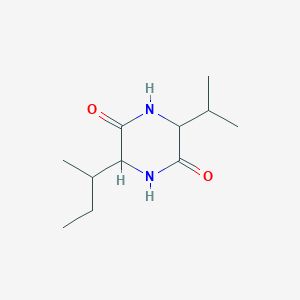

环(异亮氨酸-缬氨酸)

描述

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- is a natural product found in Halobacillus litoralis and Ophiocordyceps sinensis with data available.

科学研究应用

- CLA 显示出细胞毒活性,在孵育 48 小时后,以约 10 µM 的浓度显着降低了黑色素瘤细胞的活力。 相比之下,CLA 的线性衍生物没有表现出任何作用,这突出了环状肽相对于其线性对应物的优越性 .

抗癌特性

药代动力学和毒性概况

双歧杆菌生长因子

免疫调节

药物递送系统

生物功能材料

作用机制

Cyclo(Ile-Val), also known as 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- or 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione, is a cyclic dipeptide that has been found to exhibit moderate antifungal and weak antitumor activities .

Target of Action

It’s known that the compound shows moderate antifungal and weak antitumor activities . This suggests that its targets could be related to these biological processes.

Mode of Action

It’s known that cyclic peptides can interact with their targets in a way that leads to changes in cellular processes

Biochemical Pathways

Cyclo(Ile-Val) is a cyclic dipeptide, and its biochemical pathways could be related to those of other cyclic dipeptides and branched-chain amino acids (BCAAs), which include isoleucine (Ile) and valine (Val). BCAAs play critical roles in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity, and disease . They also serve as signaling molecules regulating metabolism of glucose, lipid, and protein synthesis via special signaling network, especially phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway .

Pharmacokinetics

It’s known that cyclic peptides generally show better pharmacokinetic and toxic profiles to humans than their linear counterparts . They are resistant to proteolysis and capable of crossing the intestinal barrier and blood-brain barrier .

Result of Action

The result of Cyclo(Ile-Val)'s action is its moderate antifungal and weak antitumor activities

Action Environment

The action environment of Cyclo(Ile-Val) can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the activity of cyclic peptides . .

生物活性

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its potential applications in various fields.

- Chemical Formula : CHNO

- Molecular Weight : 200.29 g/mol

- CAS Number : 10443165

- IUPAC Name : 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-

Biological Activity Overview

The biological activity of 2,5-Piperazinedione derivatives has been documented in various studies, primarily focusing on their antimicrobial and antifungal properties. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that certain derivatives of piperazinedione exhibit significant antimicrobial properties. For instance:

- Bacillus amyloliquefaciens produces metabolites including 2,5-Piperazinedione which have shown effective antifungal activity against pathogens like Aspergillus flavus ATCC 22546. This suggests a potential use in agricultural biocontrol applications .

Antifungal Properties

The compound has demonstrated antifungal activity against several fungal strains. A study highlighted the effectiveness of piperazinedione derivatives in inhibiting the growth of Xanthomonas axonopodis, a pathogen affecting crops such as cotton .

Table 1: Biological Activities of 2,5-Piperazinedione Derivatives

Case Study 1: Antifungal Efficacy Against Aspergillus flavus

In a controlled study, the antifungal efficacy of the metabolite produced by Bacillus amyloliquefaciens was tested against Aspergillus flavus. The results indicated significant inhibition of fungal growth at various concentrations of the compound.

Case Study 2: Agricultural Applications

The application of piperazinedione derivatives in agricultural settings has been explored for their potential to enhance crop resilience against bacterial blight caused by Xanthomonas axonopodis. The studies suggest that these compounds can be integrated into biocontrol strategies to reduce reliance on chemical pesticides.

属性

IUPAC Name |

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQXUFYJMBDYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439982 | |

| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104068-43-1 | |

| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。